

In-Depth Technical Guide: 5-tert-Butyl-2-iodo-1,3-dimethylbenzene

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Compound of Interest

Compound Name: 5-Tert-butyl-2-iodo-1,3-dimethylbenzene

Cat. No.: B1333875

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-Butyl-2-iodo-1,3-dimethylbenzene is a substituted aromatic hydrocarbon containing a bulky tert-butyl group, two methyl groups, and an iodine atom attached to the benzene ring. This compound is of interest to researchers in organic synthesis and medicinal chemistry due to its potential as a chemical intermediate. The presence of the iodine atom allows for a variety of subsequent chemical transformations, such as cross-coupling reactions, to introduce new functional groups. The sterically hindered nature of the molecule, imparted by the tert-butyl and methyl groups, can influence its reactivity and the properties of its derivatives. This guide provides a comprehensive overview of the molecular structure, properties, and a detailed experimental protocol for the synthesis of **5-tert-butyl-2-iodo-1,3-dimethylbenzene**.

Molecular Structure and Identifiers

The molecular structure of **5-tert-butyl-2-iodo-1,3-dimethylbenzene** consists of a benzene ring with the following substituents: a tert-butyl group at position 5, an iodine atom at position 2, and methyl groups at positions 1 and 3.

Identifier	Value
IUPAC Name	5-tert-butyl-2-iodo-1,3-dimethylbenzene
Synonyms	4-tert-Butyl-2,6-dimethyliodobenzene, 5-tert-Butyl-2-iodo-m-xylene
CAS Number	5122-20-3 [1] [2]
Molecular Formula	C ₁₂ H ₁₇ I [1]
Molecular Weight	288.17 g/mol [1]
SMILES	CC1=CC(=CC(=C1I)C)C(C)(C)C
InChI Key	SCKWYPTZVFBKKW-UHFFFAOYSA-N

Physical Properties

The known physical properties of **5-tert-butyl-2-iodo-1,3-dimethylbenzene** are summarized in the table below.

Property	Value	Reference
Appearance	White to light yellow crystalline solid	[3]
Melting Point	54-57 °C	[4]
Boiling Point	272.7 ± 19.0 °C (Predicted)	[4]
Density	1.367 ± 0.06 g/cm ³ (Predicted)	[4]
Solubility	Information not available	

Spectroscopic Data (Predicted)

Disclaimer: The following NMR data is predicted using computational models and has not been experimentally verified.

Predicted ^1H and ^{13}C NMR data can be valuable for the structural elucidation and characterization of **5-tert-butyl-2-iodo-1,3-dimethylbenzene**.

Predicted ^1H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.1	s	2H	Ar-H
~2.4	s	6H	Ar-CH ₃
~1.3	s	9H	-C(CH ₃) ₃

Predicted ^{13}C NMR Data

Chemical Shift (ppm)	Assignment
~150	Ar-C (quaternary, attached to tert-butyl)
~140	Ar-C (quaternary, attached to methyl)
~128	Ar-CH
~100	Ar-C (quaternary, attached to iodine)
~35	-C(CH ₃) ₃ (quaternary)
~31	-C(CH ₃) ₃ (methyl)
~24	Ar-CH ₃

Chemical Properties and Reactivity

5-tert-butyl-2-iodo-1,3-dimethylbenzene is an aryl iodide, and its reactivity is primarily dictated by the carbon-iodine bond.

- Nucleophilic Aromatic Substitution: The iodine atom can be displaced by strong nucleophiles, although this reaction is generally less facile for aryl halides compared to alkyl halides and often requires harsh reaction conditions or a catalyst.

- Cross-Coupling Reactions: The C-I bond is highly amenable to participating in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
- Grignard Reagent Formation: The compound can react with magnesium to form the corresponding Grignard reagent, which is a potent nucleophile and can be used to react with a wide range of electrophiles.

Experimental Protocols

Synthesis of 5-tert-Butyl-2-iodo-1,3-dimethylbenzene

This protocol describes the iodination of 5-tert-butyl-1,3-dimethylbenzene using iodine and a strong oxidizing agent in a mixture of acetic acid and acetic anhydride.

Materials:

- 5-tert-Butyl-1,3-dimethylbenzene
- Iodine (I_2)
- Periodic acid dihydrate (H_5IO_6)
- Glacial acetic acid
- Acetic anhydride
- Concentrated sulfuric acid (96%)
- Sodium thiosulfate
- Sodium bicarbonate
- Dichloromethane
- Anhydrous magnesium sulfate
- Ice

Procedure:

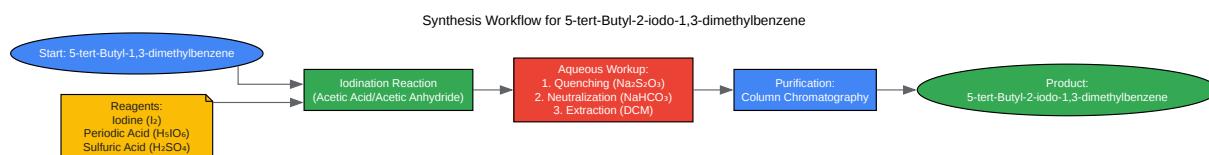
- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 5-tert-butyl-1,3-dimethylbenzene (1 equivalent).
- Add glacial acetic acid and acetic anhydride in a 2:1 ratio by volume to dissolve the starting material.
- Add iodine (1 equivalent) and periodic acid dihydrate (0.4 equivalents) to the solution.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add concentrated sulfuric acid (approximately 1.5 equivalents) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.
- After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
- Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
- Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
- Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
- Extract the product with dichloromethane (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- The crude product can be purified by column chromatography on silica gel using a non-polar eluent such as hexane.

Safety Precautions:

- All manipulations should be performed in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
- Iodine is volatile and harmful if inhaled.

Visualizations



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Caption: Synthesis workflow for **5-tert-butyl-2-iodo-1,3-dimethylbenzene**.

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